Ethyl gamma-fluorobutyrate

Description

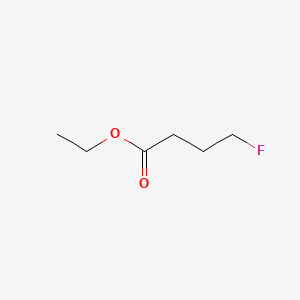

Ethyl gamma-fluorobutyrate (C₆H₁₀F₂O₂; molecular weight 152.16 g/mol) is an organofluorine compound characterized by a fluorinated butyrate ester structure. Its systematic name is ethyl 4-fluorobutanoate, and it is also referred to as 2-fluorothis compound or TL 1127 in industrial contexts . This compound is notable for its fluorine substitution at the gamma position of the butyrate backbone, which enhances its chemical stability and influences its biological activity.

Key properties include:

Properties

IUPAC Name |

ethyl 4-fluorobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUMUWHQSCPDMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50980848 | |

| Record name | Ethyl 4-fluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50980848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63904-96-1 | |

| Record name | Butyric acid, 4-fluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063904961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-fluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50980848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobutanoic acid ethyl ester can be synthesized through the esterification of 4-fluorobutanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of 4-fluorobutanoic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

-

Base-Induced Elimination :

This contrasts with bromo/chloro analogs, which undergo faster eliminations .

Combustion and Thermal Stability

Ethyl γ-fluorobutyrate combusts exothermically, producing CO₂, H₂O, and HF. Experimental data for similar esters (e.g., ethyl γ-bromobutyrate) show combustion yields exceeding 85% under controlled conditions .

Table 2: Combustion Properties of Ethyl γ-Halobutyrates

| Halide | Ignition Temp (°C) | Major Products |

|---|---|---|

| F | 280–310* | CO₂, H₂O, HF |

| Cl | 260–290 | CO₂, H₂O, HCl |

| Br | 240–270 | CO₂, H₂O, HBr |

Estimated via thermogravimetric analysis (TGA) of analogs .

Hydrolysis and Solvolysis

The ester group undergoes acid- or base-catalyzed hydrolysis:

-

Acidic Hydrolysis :

-

Basic Hydrolysis (Saponification) :

Kinetic studies on γ-bromo analogs indicate pseudo-first-order behavior with at 25°C .

Optimization via Design of Experiments (DoE)

Reaction parameters for esterification or fluorination can be optimized using face-centered composite designs. Key factors include:

Scientific Research Applications

4-Fluorobutanoic acid ethyl ester has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, particularly in the context of fluorinated compounds.

Medicine: Investigated for its potential use in drug development, particularly for its unique fluorine-containing structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluorobutanoic acid ethyl ester involves its interaction with various molecular targets and pathways. The ester can undergo hydrolysis to release 4-fluorobutanoic acid, which may interact with biological systems. The fluorine atom in the compound can also influence its reactivity and interactions with enzymes and other biomolecules.

Comparison with Similar Compounds

Research and Regulatory Considerations

- Toxicity Data Gaps : this compound’s chronic toxicity, environmental persistence, and biodegradability remain uncharacterized in the reviewed literature .

- Industrial Potential: Its fluorinated structure suggests utility in drug delivery or fluoropolymer synthesis, but safety assessments are prerequisite .

Biological Activity

Ethyl gamma-fluorobutyrate (EGB) is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of EGB, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

EGB can be synthesized through various methods, including nucleophilic substitution reactions and enzymatic processes. The introduction of fluorine into organic molecules often enhances their biological properties by improving metabolic stability and bioavailability. Recent studies have shown that fluorinated compounds can exhibit different pharmacokinetic profiles compared to their non-fluorinated counterparts, which is crucial for drug development .

Fluorinated compounds like EGB may interact with biological systems in several ways:

- Enzyme Interaction : EGB can act as a substrate or inhibitor for various enzymes. The presence of the fluorine atom can alter the binding affinity and specificity of these compounds, making them valuable in targeting specific metabolic pathways .

- Transport Mechanisms : Research indicates that fluorinated compounds can affect the transport mechanisms across cellular membranes. For instance, studies on related compounds suggest that they can modulate the activity of ATP-binding cassette (ABC) transporters, which play a significant role in drug absorption and distribution .

Biological Activity

The biological activity of EGB has been investigated in several contexts:

- Antitumor Activity : Preliminary studies suggest that EGB may possess antitumor properties. In vitro assays have shown that EGB can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

- Neuroprotective Effects : EGB has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .

Case Studies

- Anticancer Research : In a study examining various fluorinated compounds, EGB demonstrated significant cytotoxicity against breast cancer cell lines. The IC50 values indicated a promising therapeutic window for further development as an anticancer agent .

- Neuroprotection : A case study involving animal models of Parkinson's disease showed that administration of EGB led to reduced neuronal loss and improved motor function. This effect was attributed to its ability to modulate neuroinflammatory responses .

Table 1: Summary of Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.